molecular formula C8H8N4 B2636837 2-(1H-pyrazol-1-yl)pyridin-3-amine CAS No. 172784-50-8

2-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No. B2636837
CAS RN: 172784-50-8
M. Wt: 160.18
InChI Key: OLJHIAMBSGGNIP-UHFFFAOYSA-N
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Description

“2-(1H-pyrazol-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of “2-(1H-pyrazol-1-yl)pyridin-3-amine” can be achieved through a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “2-(1H-pyrazol-1-yl)pyridin-3-amine” consists of a pyrazole ring attached to a pyridine ring via a nitrogen atom .


Chemical Reactions Analysis

The Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Physical And Chemical Properties Analysis

“2-(1H-pyrazol-1-yl)pyridin-3-amine” is a solid at room temperature . It has a predicted melting point of 115.95° C and a predicted boiling point of 361.3° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the predicted refractive index is n20D 1.69 .

Scientific Research Applications

Rhodium(III)-Catalyzed C–H Functionalization

This compound has been used in Rhodium(III)-catalyzed C–H functionalization with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Synthesis of Pyrazole-Based Ligands

2-(1H-pyrazol-1-yl)pyridin-3-amine is used in the synthesis of pyrazole-based ligands . These ligands have one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .

Catalytic Activity in Oxidation Reactions

The pyrazole-based ligands synthesized from this compound have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper(II)-based complexes showed better reactions rates than those based on other metals .

Anti-Tubercular Agents

This compound and its analogues have been designed as promising anti-tubercular agents . This was achieved by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound derived from 2-(1H-pyrazol-1-yl)pyridin-3-amine . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

The same compound that showed antileishmanial activity was also evaluated for its antimalarial properties . The study justified the potent in vitro antipromastigote activity of the compound .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s possible that this compound interacts with its targets through strong H-bonding interactions , but more detailed studies are required to confirm this and to understand any resulting changes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1H-pyrazol-1-yl)pyridin-3-amine are not well-documented. Its impact on bioavailability is also unknown. The compound is a solid at room temperature, with a predicted melting point of 115.95° C and a predicted boiling point of 361.3° C at 760 mmHg . These properties could potentially influence its pharmacokinetics.

Result of Action

As a unique chemical, it may have a variety of effects depending on its targets and mode of action .

properties

IUPAC Name

2-pyrazol-1-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJHIAMBSGGNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-2-(pyrazol-1-yl)pyridine (670 mg, 3.72 mmol) in ethanol (10 mL) was added a 1M solution of SnCl2.H2O in 6N aqueous HCl (14.5 mL, 14.5 mmol). The mixture was heated at reflux for 10 min, and the solvent was removed with a rotary evaporator. 10% aqueous sodium hydroxide solution was added until most of the material dissolved, and the mixture was extracted with dichloromethane. The organic extracts were dried over sodium sulfate and concentrated to afford 376 mg (68%) of 3-amino-2-(pyrazol-1-yl)pyridine as a brown oil. 1H NMR (CDCl3) δ5.62 (br s, 2), 6.46 (m, 1), 7.05 (dd, 1, J=5, 8), 7.24 (dd, 1, J=2, 8), 7.74 (m, 1), 7.85 (dd, 1, J=2, 5), 8.54 (d, 1, J=3).
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670 mg
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10 mL
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solution
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14.5 mL
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